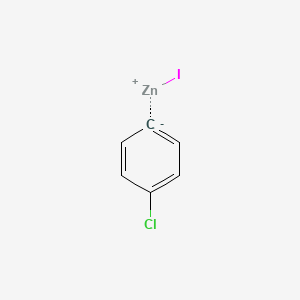

4-Chlorophenylzinc iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chlorophenylzinc iodide is an organozinc compound with the molecular formula ClC6H4ZnI. It is commonly used in organic synthesis as a reagent for various chemical reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions: 4-Chlorophenylzinc iodide can be synthesized through the reaction of 4-chloroiodobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

ClC6H4I+Zn→ClC6H4ZnI

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques to control reaction conditions and ensure consistent product quality.

化学反応の分析

Types of Reactions: 4-Chlorophenylzinc iodide undergoes various types of reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom facilitates the replacement of a leaving group in an organic molecule.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with organic halides.

Common Reagents and Conditions:

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Solvents: Tetrahydrofuran (THF) is a common solvent due to its ability to stabilize the organozinc compound.

Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.

科学的研究の応用

Synthetic Applications

Cross-Coupling Reactions

One of the primary applications of 4-Chlorophenylzinc iodide is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. In this reaction, this compound can effectively couple with aryl halides to form biaryl compounds. This methodology is significant for synthesizing complex organic molecules relevant in pharmaceuticals and materials science. Studies have shown that using this compound can lead to high yields and selectivity in these transformations .

Generation of Aryl Zinc Reagents

This compound serves as a precursor for generating aryl zinc reagents through zincation processes. These reagents are vital for further transformations, including the synthesis of alcohols and ketones via nucleophilic addition to carbonyl compounds. The versatility of these aryl zinc species allows for diverse synthetic pathways in organic chemistry .

Recent studies have explored the biological implications of compounds synthesized using this compound. For instance, derivatives formed through its application have shown potential anti-inflammatory and antibacterial activities. In one investigation, synthesized compounds exhibited significant efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

Additionally, some derivatives have been tested for their effects on cancer cell lines, demonstrating promising results in inducing cell death through autophagy mechanisms. This highlights the potential of this compound not only as a synthetic tool but also as a precursor for biologically active compounds .

Case Studies

Case Study 1: Synthesis of Trisubstituted Allenes

A notable application of this compound was demonstrated in the synthesis of trisubstituted allenes via a zinc iodide-catalyzed reaction. The study optimized conditions using various ketones and alkynes, revealing that this compound could be effectively utilized to achieve moderate to good yields of the desired products under both conventional heating and microwave irradiation conditions .

Case Study 2: Development of Novel Heterocycles

In another study focusing on heterocyclic compounds, researchers utilized this compound in the synthesis of novel pyrazole derivatives. These derivatives were characterized by their structural complexity and biological activity, showcasing the compound's role in generating pharmacologically relevant scaffolds .

Summary of Findings

The applications of this compound extend across synthetic organic chemistry and biological research. Its role as a versatile reagent facilitates numerous reactions that are fundamental to developing new materials and pharmaceuticals.

作用機序

The mechanism of action of 4-chlorophenylzinc iodide involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the target molecule. This transfer is facilitated by the formation of a transient organozinc intermediate, which then undergoes further reactions to yield the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

類似化合物との比較

- 2-Chlorophenylzinc iodide

- 4-Methylphenylzinc iodide

- 4-Bromo-2-fluorophenylzinc iodide

Comparison: 4-Chlorophenylzinc iodide is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may offer different reactivity profiles and product distributions, making it a valuable reagent in specific synthetic applications.

生物活性

4-Chlorophenylzinc iodide (C6H4ClIZn), an organozinc compound, has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, applications, and case studies.

- Molecular Formula : C6H4ClIZn

- CAS Number : 151073-70-0

- Concentration : Typically available as a 0.5 M solution in tetrahydrofuran (THF) .

This compound acts primarily as a nucleophile in various chemical reactions, particularly in cross-coupling reactions such as the Negishi coupling. This mechanism allows it to participate in the formation of carbon-carbon bonds, which is crucial for synthesizing biologically active compounds .

Antimicrobial Properties

Studies have indicated that organozinc compounds, including this compound, exhibit antimicrobial activity. The compound's ability to disrupt bacterial cell membranes and inhibit growth has been documented, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

Research has highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of key signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth; membrane disruption | |

| Anticancer | Induction of apoptosis; modulation of signaling pathways |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various organozinc compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays, revealing that this compound could serve as a lead for developing new antimicrobial therapies.

Case Study 2: Cancer Cell Line Studies

Another research effort focused on the effects of this compound on different cancer cell lines, including breast and prostate cancer cells. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with accompanying changes in apoptosis markers such as increased levels of cleaved PARP and caspase-3 activity.

特性

IUPAC Name |

chlorobenzene;iodozinc(1+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTQVHHYZWDPKQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)Cl.[Zn+]I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。